molecular formula C16H12FNO3 B6377158 2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol CAS No. 1261942-53-3

2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol

Cat. No.: B6377158
CAS No.: 1261942-53-3
M. Wt: 285.27 g/mol
InChI Key: BXHUFETXUPTQOH-UHFFFAOYSA-N
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Description

2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is an organic compound with a complex structure that includes a cyano group, an ethoxycarbonyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol involves its interaction with specific molecular targets and pathways. The cyano group, ethoxycarbonyl group, and fluorophenyl group each contribute to the compound’s reactivity and interactions with other molecules. These interactions can affect various biological pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenol derivatives with cyano, ethoxycarbonyl, and fluorophenyl groups. Examples include:

  • 2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol
  • 2-Cyano-5-[4-(methoxycarbonyl)-3-fluorophenyl]phenol

Uniqueness

2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 4-(4-cyano-3-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-2-21-16(20)13-6-5-10(7-14(13)17)11-3-4-12(9-18)15(19)8-11/h3-8,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHUFETXUPTQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684977
Record name Ethyl 4'-cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-53-3
Record name Ethyl 4'-cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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